5,5-Dimethylhex-2-en-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H16O |
|---|---|
Molecular Weight |
128.21 g/mol |
IUPAC Name |
(E)-5,5-dimethylhex-2-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-8(2,3)6-4-5-7-9/h4-5,9H,6-7H2,1-3H3/b5-4+ |
InChI Key |
LPVKDQZJUITFCN-SNAWJCMRSA-N |
Isomeric SMILES |
CC(C)(C)C/C=C/CO |
Canonical SMILES |
CC(C)(C)CC=CCO |
Origin of Product |
United States |
Structural Features and Stereochemical Considerations of 5,5 Dimethylhex 2 En 1 Ol
5,5-Dimethylhex-2-en-1-ol possesses a molecular formula of C₈H₁₆O and a molecular weight of 128.21 g/mol . Its structure is characterized by a six-carbon chain containing a hydroxyl group at position 1 and a double bond between carbons 2 and 3. A bulky tert-butyl group is located at position 5.
The presence of the double bond introduces the possibility of E/Z isomerism. The (E)-isomer, also known as trans-5,5-dimethylhex-2-en-1-ol, is the more commonly studied and commercially available form. The geometry of the double bond significantly influences the molecule's reactivity and its three-dimensional conformation. The C-1 carbon bearing the hydroxyl group is a primary alcohol, which dictates its characteristic reactions such as oxidation to an aldehyde or carboxylic acid, and esterification.
Stereochemical considerations are crucial when this molecule is involved in asymmetric synthesis. While the parent molecule is achiral, its reactions can generate new stereocenters. The steric hindrance imposed by the neopentyl-like fragment can influence the stereochemical outcome of reactions at the allylic position.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₆O |
| Molecular Weight | 128.21 g/mol |
| CAS Number | 107442-40-0 ((E)-isomer) |
| Appearance | Colorless liquid (based on analogs) |
| Boiling Point | Not widely reported |
| Solubility | Likely soluble in organic solvents |
Significance of Allylic Alcohols and Branched Alkenols in Contemporary Organic Chemistry Research
Allylic alcohols are a pivotal class of compounds in organic synthesis due to their versatile reactivity. The hydroxyl group can direct the stereochemical course of reactions on the adjacent double bond, such as epoxidations and dihydroxylations. Furthermore, the hydroxyl group can be a leaving group in substitution reactions, often catalyzed by transition metals, allowing for the introduction of a wide range of nucleophiles. The double bond itself can undergo a plethora of transformations, including additions, metathesis, and rearrangements.
Branched alkenols, particularly those with quaternary carbon centers like 5,5-dimethylhex-2-en-1-ol, are of significant interest for several reasons. The steric bulk of the branched alkyl group can impart unique physical properties to the molecule and its derivatives, such as increased stability and altered solubility. In the context of synthetic chemistry, the construction of sterically hindered centers is a challenge, and branched alkenols serve as valuable building blocks for accessing complex molecular architectures. These motifs are found in various natural products and biologically active compounds.
Advanced Spectroscopic Characterization and Analytical Methodologies for 5,5 Dimethylhex 2 En 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. For 5,5-Dimethylhex-2-en-1-ol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic framework.
High-Resolution ¹H NMR for Structural Elucidation
High-resolution ¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different protons in the this compound molecule. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons and are crucial for establishing connectivity.
Based on the structure of this compound, the following proton signals are anticipated:
Vinylic Protons (H-2, H-3): These protons are directly attached to the carbon-carbon double bond and are expected to resonate in the downfield region (typically 5.5-6.0 ppm) due to the deshielding effect of the π-electrons. They would appear as complex multiplets due to coupling with each other and with the adjacent methylene protons (H-1 and H-4). The magnitude of the coupling constant between H-2 and H-3 (J-coupling) is indicative of the double bond's stereochemistry (typically ~15 Hz for an E-isomer and ~10 Hz for a Z-isomer).
Methylene Protons adjacent to Oxygen (H-1): The protons of the CH₂OH group are deshielded by the electronegative oxygen atom and are expected to appear as a doublet in the range of 4.0-4.2 ppm, with coupling to the adjacent vinylic proton (H-2).
Allylic Methylene Protons (H-4): These protons are adjacent to the double bond and are expected to resonate around 2.0-2.2 ppm. They would likely appear as a doublet, coupling with the vinylic proton at H-3.
tert-Butyl Protons (H-6): The nine equivalent protons of the three methyl groups attached to the quaternary carbon (C-5) are highly shielded and will produce a sharp singlet at approximately 0.9-1.0 ppm.
Hydroxyl Proton (-OH): The chemical shift of the alcohol proton is variable and concentration-dependent, typically appearing as a broad singlet that can range from 1.0 to 5.0 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -OH | 1.0-5.0 | broad singlet | - |
| H-1 (CH₂OH) | 4.0 - 4.2 | doublet | ~5-7 |
| H-2 (=CH-) | 5.5 - 6.0 | multiplet | J(H2-H3) ≈ 10-15; J(H2-H1) ≈ 5-7 |
| H-3 (=CH-) | 5.5 - 6.0 | multiplet | J(H3-H2) ≈ 10-15; J(H3-H4) ≈ 6-8 |
| H-4 (-CH₂-) | 2.0 - 2.2 | doublet | ~6-8 |
¹³C NMR for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides information on the number and types of carbon atoms in a molecule. The carbon skeleton of this compound consists of eight distinct carbon environments.
The expected ¹³C NMR signals are:
Vinylic Carbons (C-2, C-3): These sp²-hybridized carbons of the double bond are expected to resonate in the range of 120-140 ppm.
Carbinol Carbon (C-1): The carbon atom bonded to the hydroxyl group is deshielded and typically appears between 60-70 ppm.
Allylic Carbon (C-4): The methylene carbon adjacent to the double bond is expected around 40-50 ppm.
Quaternary Carbon (C-5): The carbon atom bonded to the three methyl groups will be found in the 30-40 ppm range.
Methyl Carbons (C-6): The three equivalent methyl carbons of the tert-butyl group are shielded and will appear as a single strong signal around 25-30 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (CH₂OH) | 60 - 70 |
| C-2 (=CH-) | 120 - 140 |
| C-3 (=CH-) | 120 - 140 |
| C-4 (-CH₂-) | 40 - 50 |
| C-5 (-C(CH₃)₃) | 30 - 40 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning proton and carbon signals and confirming the molecule's connectivity and spatial arrangement.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between H-1 and H-2, H-2 and H-3, and H-3 and H-4, confirming the sequence of the carbon backbone.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It would show cross-peaks connecting C-1 to H-1, C-2 to H-2, C-3 to H-3, C-4 to H-4, and C-6 to the H-6 protons, allowing for the definitive assignment of each carbon atom that bears protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between carbon and proton atoms. This is crucial for connecting different spin systems. Key expected HMBC correlations would include:
The H-6 protons (singlet) showing a correlation to the quaternary carbon C-5 and the methylene carbon C-4.
The H-1 protons showing correlations to C-2 and C-3.
The H-4 protons showing correlations to C-2, C-3, and C-5.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is critical for determining stereochemistry. For this compound, a NOESY experiment could distinguish between the E and Z isomers by observing the spatial proximity of the vinylic protons (H-2 and H-3) to their respective neighboring methylene groups (H-1 and H-4). For instance, in the E-isomer, a NOE would be expected between H-2 and H-4.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a molecule. For this compound, the molecular formula is C₈H₁₆O. chemsrc.com The expected exact mass can be calculated from the masses of the most abundant isotopes of its constituent elements.
Table 3: HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass (m/z) |
|---|
An HRMS measurement confirming this exact mass would provide strong evidence for the elemental composition of the molecule. chemsrc.com
GC-MS for Purity Assessment and Identification in Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical compounds in a sample and then identifies them based on their mass spectrum. For this compound, GC-MS is an effective method for assessing sample purity. The gas chromatogram would show a single major peak if the sample is pure, with the retention time being characteristic of the compound under the specific GC conditions.
The mass spectrum obtained from the MS detector provides a molecular fingerprint. The molecular ion peak (M⁺) would be expected at m/z = 128. Key fragmentation patterns for this allylic alcohol would likely include:
Loss of a water molecule ([M-H₂O]⁺) at m/z = 110.
Loss of a tert-butyl radical (•C(CH₃)₃) at m/z = 71, which is a characteristic fragmentation for molecules containing this group.
Cleavage of the C4-C5 bond, leading to other characteristic fragments.
Vibrational Spectroscopy: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation of this compound. It provides specific information about the functional groups present in the molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's bonds.
Characterization of Functional Groups
The IR spectrum of this compound is distinguished by characteristic absorption bands that confirm the presence of its primary functional groups: the hydroxyl (-OH) group and the carbon-carbon double bond (C=C).
Hydroxyl (-OH) Group: The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration. spectroscopyonline.com In a condensed phase (liquid film or "neat" sample) of this compound, this appears as a strong and characteristically broad absorption band in the region of 3500-3200 cm⁻¹. orgchemboulder.comadichemistry.com The significant broadening of this peak is a direct result of intermolecular hydrogen bonding between alcohol molecules. libretexts.org Another key vibration associated with the hydroxyl group is the C-O stretching, which for a primary alcohol like this compound, gives rise to a strong peak typically found between 1075 and 1000 cm⁻¹. spectroscopyonline.comspectroscopyonline.com
Alkene (C=C) Group: The presence of the carbon-carbon double bond in the backbone of the molecule gives rise to several distinct signals. A moderate C=C stretching absorption is expected to appear in the 1680-1640 cm⁻¹ region. The vinyl C-H bonds associated with the double bond also have characteristic stretching and bending vibrations. The C-H stretching vibrations of the alkene group typically occur at frequencies just above 3000 cm⁻¹, a region that can sometimes overlap with the C-H stretching of alkyl groups. The out-of-plane C-H bending vibrations (wags) are also diagnostic; for a trans (E) isomer, a strong band is expected around 970-960 cm⁻¹, while a cis (Z) isomer would show a band around 730-675 cm⁻¹.
Alkyl (C-H) Groups: The molecule also contains saturated C-H bonds in the tert-butyl and methylene groups. These produce strong absorption bands corresponding to C-H stretching vibrations in the 2960-2850 cm⁻¹ region. C-H bending vibrations for these alkyl groups are also observed in the 1470-1365 cm⁻¹ range.
The following table summarizes the expected characteristic IR absorption frequencies for this compound.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (Hydrogen-Bonded) | Alcohol (-OH) | 3500 - 3200 | Strong, Broad |
| C-H Stretch (sp²) | Alkene (=C-H) | 3100 - 3000 | Medium |
| C-H Stretch (sp³) | Alkyl (-C-H) | 2960 - 2850 | Strong |
| C=C Stretch | Alkene (C=C) | 1680 - 1640 | Medium |
| C-O Stretch | Primary Alcohol | 1075 - 1000 | Strong |
| =C-H Bend (Out-of-Plane, trans) | Alkene (=C-H) | 970 - 960 | Strong |
Studies of Hydrogen Bonding Interactions
IR spectroscopy is particularly useful for studying hydrogen bonding interactions in alcohols like this compound. libretexts.org The position and shape of the O-H stretching band are highly sensitive to the extent of hydrogen bonding. libretexts.orglibretexts.org
In a pure or concentrated sample, extensive intermolecular hydrogen bonding weakens the O-H bond, causing the stretching frequency to decrease and absorb over a wide range, resulting in the broad band observed between 3500-3200 cm⁻¹. adichemistry.com The breadth of the peak reflects a distribution of different hydrogen bond strengths and molecular arrangements within the sample. libretexts.orglibretexts.org
Conversely, if the alcohol is analyzed in a very dilute solution using a non-polar, non-hydrogen bonding solvent (such as carbon tetrachloride or hexane), the intermolecular hydrogen bonds are minimized. libretexts.org Under these conditions, the IR spectrum will show a sharp, less intense absorption band at a higher frequency, typically between 3650-3600 cm⁻¹. blogspot.com This sharp peak is characteristic of a "free" or non-associated hydroxyl group. libretexts.org
By systematically varying the concentration of this compound in a non-polar solvent and observing the relative intensities of the "free" hydroxyl peak and the broad hydrogen-bonded band, one can study the equilibrium between monomeric and associated alcohol species. The shift in frequency (Δν) between the free and hydrogen-bonded O-H stretching bands can also provide a qualitative measure of the hydrogen bond strength; a larger shift indicates a stronger hydrogen bond. libretexts.org
Chromatographic and Chiral Separation Methods
Chromatographic techniques are indispensable for assessing the purity, determining isomeric composition, and, for analogous chiral compounds, quantifying the enantiomeric excess of this compound.
Gas Chromatography (GC) for Purity and Isomeric Ratios
Gas chromatography (GC) is a primary method for determining the purity of volatile compounds like this compound. In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of components between the mobile and stationary phases.
GC is highly effective for separating the geometric isomers (E and Z) of this compound. The isomers will exhibit different retention times due to subtle differences in their boiling points and interactions with the stationary phase. The purity of the compound is determined by integrating the area of its corresponding peak and expressing it as a percentage of the total area of all peaks in the chromatogram. Similarly, the ratio of E to Z isomers can be accurately calculated from the relative areas of their respective peaks. libretexts.org For accurate quantification, especially when comparing different compounds, the use of a response factor or an internal standard is often necessary. youtube.com
Below is a table with typical GC parameters for the analysis of unsaturated alcohols.
| Parameter | Typical Value / Condition |
| Column | Capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness) |
| Stationary Phase | Mid-polarity (e.g., Carbowax 20M) or non-polar (e.g., DB-5, HP-5ms) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Initial: 60 °C, hold 2 min; Ramp: 10 °C/min to 220 °C, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp | 280 °C |
High-Performance Liquid Chromatography (HPLC) for Separation and Purity
High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation and purity assessment of this compound. jasco-global.comknauer.net HPLC separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure. chromtech.com
For a compound of moderate polarity like this compound, reversed-phase HPLC is a common approach. In this mode, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, such as a mixture of acetonitrile and water or methanol and water. More non-polar components are retained longer on the column. Purity is determined by comparing the peak area of the main component to the total area of all peaks.
Since this compound lacks a strong chromophore, detection can be achieved using a universal detector like a Refractive Index (RI) detector. waters.com Alternatively, derivatization with a UV-active agent can allow for more sensitive detection with a UV-Vis detector. nih.gov
The following table outlines typical conditions for HPLC analysis.
| Parameter | Typical Value / Condition |
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water |
| Flow Rate | 1.0 mL/min |
| Column Temp | 25 - 40 °C |
| Detector | Refractive Index (RI) or UV-Vis (after derivatization) |
| Injection Vol | 10 - 20 µL |
Computational and Theoretical Investigations of 5,5 Dimethylhex 2 En 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 5,5-Dimethylhex-2-en-1-ol, these calculations would provide a wealth of information about its stability, charge distribution, and bonding characteristics.
Electronic Structure and Bonding Analysis
To elucidate the electronic structure of this compound, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) theory would be employed. These calculations would reveal the distribution of electrons within the molecule, highlighting the polar covalent bond of the hydroxyl group and the electron-rich region of the carbon-carbon double bond.
A key aspect of this analysis would be the generation of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial in predicting the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO identifying sites for nucleophilic attack. A Natural Bond Orbital (NBO) analysis could further quantify the delocalization of electron density and the nature of the bonding interactions.
Conformational Analysis and Energy Landscapes
The presence of a flexible alkyl chain and a hydroxyl group in this compound suggests the existence of multiple stable conformations. A thorough conformational analysis would involve systematically rotating the single bonds to map out the potential energy surface. This process identifies various low-energy conformers, or rotational isomers, and the energy barriers that separate them.
Such an analysis would likely reveal that the most stable conformers minimize steric hindrance, particularly around the bulky tert-butyl group. The relative energies of these conformers are critical for understanding the molecule's behavior in different environments and its potential to interact with other molecules.
Molecular Dynamics Simulations for Reactivity Prediction
Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can provide insights into how the compound might behave in a solution or interact with other reactants.
For reactivity prediction, MD simulations can be used to sample the conformational space and identify reactive conformations. By simulating the molecule in a solvent, one can observe how solvent molecules arrange around the solute and how this might influence reaction pathways. For instance, the accessibility of the hydroxyl group and the double bond to potential reactants can be assessed, providing a qualitative prediction of its reactivity.
Reaction Mechanism Modeling and Transition State Characterization
Theoretical modeling is indispensable for mapping out the intricate details of chemical reactions involving this compound. For example, in an acid-catalyzed dehydration reaction, computational methods could be used to model the protonation of the hydroxyl group, the subsequent loss of water to form a carbocation intermediate, and the final deprotonation to yield an alkene.
A crucial part of this modeling is the characterization of transition states—the high-energy structures that connect reactants, intermediates, and products. By locating and calculating the energy of these transition states, chemists can determine the activation energy of each step, providing a quantitative measure of the reaction rate. The geometry of the transition state also offers valuable clues about the mechanism of the reaction.
Spectroscopic Property Prediction and Validation
Computational chemistry can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. For instance, the vibrational frequencies corresponding to infrared (IR) spectroscopy can be calculated. These theoretical spectra would be expected to show characteristic peaks for the O-H stretch of the alcohol, the C=C stretch of the alkene, and various C-H stretching and bending modes.
Role of 5,5 Dimethylhex 2 En 1 Ol As a Synthetic Intermediate and Building Block
Precursor in the Synthesis of Complex Organic Molecules
There is a lack of specific documented instances in the scientific literature of 5,5-Dimethylhex-2-en-1-ol being utilized as a direct precursor in the total synthesis of complex organic molecules. While its functional groups—a hydroxyl group and a carbon-carbon double bond—theoretically allow for a variety of subsequent chemical modifications, specific examples of its incorporation into more intricate molecular architectures are not reported.
Asymmetric Synthesis of Chiral Compounds
No specific research has been found that details the use of this compound as a starting material or intermediate in the asymmetric synthesis of chiral compounds. Methodologies for asymmetric synthesis are extensive, often employing chiral catalysts or auxiliaries to induce stereoselectivity. However, the application of these methods to this compound to generate specific chiral products has not been described in the available literature.
Building Block for Carbon Skeleton Assembly
The role of this compound as a building block for the assembly of carbon skeletons is not well-documented. In principle, as a C8 compound, it could contribute a significant portion to a larger carbon framework. However, specific synthetic strategies that leverage this compound for the systematic construction of larger molecules are not detailed in scientific publications.
Participation in Cross-Coupling and Annulation Reactions
While palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, there are no specific examples in the literature of this compound or its derivatives participating in such reactions. Similarly, its involvement in annulation reactions, which are critical for the construction of cyclic systems, has not been reported.
Preparation of Deuterated and Labeled Analogues for Mechanistic Studies
The synthesis of deuterated or otherwise isotopically labeled analogues of organic molecules is a powerful tool for elucidating reaction mechanisms. However, there is no available research that describes the preparation of deuterated this compound for such mechanistic investigations.
Advanced Topics and Future Research Directions
Development of Sustainable and Green Synthesis Routes for 5,5-Dimethylhex-2-en-1-ol
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of renewable resources, safer solvents, and more efficient reactions. For a molecule like this compound, future research will likely focus on developing synthesis routes that are both economically viable and environmentally benign.
One promising area is the utilization of biocatalysis . Enzymes, such as alcohol dehydrogenases, can offer high selectivity and operate under mild conditions, often in aqueous media. The enzymatic reduction of a corresponding α,β-unsaturated aldehyde or ketone precursor could provide a direct and green route to this compound. This approach avoids the use of hazardous reducing agents and minimizes waste production.
Another avenue involves the use of renewable feedstocks . Investigating pathways from biomass-derived starting materials could significantly enhance the sustainability profile of this compound synthesis. This would involve the development of novel catalytic systems capable of converting bio-based molecules into the desired chemical structure.
Furthermore, the exploration of alternative energy sources , such as microwave or ultrasound irradiation, could lead to faster reaction times and improved energy efficiency compared to conventional heating methods. The development of solvent-free or aqueous-based reaction conditions would also contribute to the green synthesis of this compound.
| Green Synthesis Approach | Potential Advantages | Research Focus |
| Biocatalysis | High selectivity, mild conditions, reduced waste | Identification and engineering of suitable enzymes |
| Renewable Feedstocks | Reduced reliance on fossil fuels | Development of catalysts for biomass conversion |
| Alternative Energy Sources | Faster reactions, energy efficiency | Optimization of microwave and ultrasound-assisted synthesis |
| Green Solvents | Reduced environmental impact | Use of water, supercritical fluids, or ionic liquids |
Exploration of Novel Catalytic Systems for this compound Transformations
The reactivity of the allylic alcohol functionality in this compound opens up a wide range of potential transformations. The development of novel catalytic systems is crucial for controlling the selectivity and efficiency of these reactions.
Oxidation reactions are of particular interest, as they can lead to the corresponding α,β-unsaturated aldehyde or ketone, which are valuable synthetic intermediates. Future research could focus on the development of selective oxidation catalysts that utilize green oxidants like molecular oxygen or hydrogen peroxide. Heterogeneous catalysts, such as supported metal nanoparticles, offer the advantage of easy separation and reusability.
Hydrogenation of the double bond or reduction of the alcohol to the corresponding alkane are other important transformations. The design of catalysts that can selectively target one functional group over the other is a key challenge. For instance, developing a catalyst that selectively hydrogenates the carbon-carbon double bond while leaving the hydroxyl group intact would be a significant advancement.
Carbon-carbon bond-forming reactions , such as allylic alkylation or cross-coupling reactions, are also fertile ground for research. The development of new ligands for transition metal catalysts (e.g., palladium, nickel, ruthenium) could enable highly efficient and stereoselective transformations of this compound.
| Transformation | Catalyst Type | Research Goal |
| Selective Oxidation | Heterogeneous metal catalysts | Use of green oxidants (O₂, H₂O₂) |
| Selective Hydrogenation | Supported bimetallic catalysts | Control over chemoselectivity (C=C vs. C-OH) |
| Allylic Alkylation | Transition metal complexes | Development of new, highly efficient ligands |
| Cross-Coupling | Palladium or Nickel catalysts | Formation of new C-C bonds with high stereocontrol |
Investigations into the Photochemistry and Electrochemistry of this compound
Photochemistry and electrochemistry offer unique opportunities for activating molecules and driving reactions that are not easily achievable through traditional thermal methods.
In the realm of photochemistry , the carbon-carbon double bond in this compound is a chromophore that can absorb UV light. This can lead to a variety of photochemical reactions, such as [2+2] cycloadditions with other alkenes to form cyclobutane (B1203170) rings. Photoisomerization of the double bond is another possibility that could be explored. The presence of the hydroxyl group may also influence the photochemical behavior of the molecule, potentially leading to intramolecular reactions.
Electrochemistry provides a powerful tool for oxidation and reduction reactions without the need for chemical reagents. The electrochemical oxidation of this compound could be investigated as a green alternative to traditional oxidation methods. Similarly, electrochemical reduction could be used to selectively hydrogenate the double bond. The development of new electrode materials and reaction conditions will be key to achieving high efficiency and selectivity in these transformations.
| Method | Potential Reaction | Research Direction |
| Photochemistry | [2+2] Cycloaddition | Synthesis of novel cyclobutane derivatives |
| Photochemistry | Photoisomerization | Control of stereochemistry |
| Electrochemistry | Anodic Oxidation | Green synthesis of corresponding aldehydes/ketones |
| Electrochemistry | Cathodic Reduction | Selective hydrogenation of the C=C bond |
Computational Design of New Reactions for this compound
Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of reaction outcomes and the rational design of new catalysts and reactions.
Density Functional Theory (DFT) calculations can be employed to study the electronic structure and reactivity of this compound. This can provide valuable insights into its preferred reaction pathways and the transition states of various transformations. For example, DFT could be used to model the interaction of the molecule with different catalysts, helping to predict which catalyst will be most effective for a particular reaction.
Molecular dynamics (MD) simulations can be used to study the conformational behavior of this compound and its interactions with solvents and other molecules. This information is crucial for understanding reaction mechanisms in the condensed phase.
By combining computational modeling with experimental work, researchers can accelerate the discovery and optimization of new reactions for this compound. This in silico approach can save significant time and resources by identifying the most promising reaction conditions before they are tested in the laboratory.
| Computational Method | Application | Goal |
| Density Functional Theory (DFT) | Reaction mechanism studies | Predict reactivity and catalyst performance |
| Molecular Dynamics (MD) | Conformational analysis | Understand solvent and substrate interactions |
| Virtual Screening | Catalyst discovery | Identify promising new catalysts for specific transformations |
Synthetic Strategies Towards Enantiopure this compound and its Derivatives
The synthesis of enantiomerically pure compounds is of great importance, particularly in the fields of pharmaceuticals and materials science. As this compound is a chiral molecule, the development of synthetic strategies to access its individual enantiomers is a significant research goal.
Asymmetric synthesis is the most direct approach to obtaining enantiopure compounds. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral reagents. For example, the asymmetric reduction of the corresponding prochiral ketone using a chiral reducing agent or a catalyst with a chiral ligand could yield one enantiomer of this compound in excess.
Kinetic resolution is another powerful technique for separating enantiomers. This involves reacting a racemic mixture of this compound with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. This allows for the separation of the unreacted, enantiomerically enriched starting material from the product.
Chiral chromatography can also be employed to separate the enantiomers of this compound on a preparative scale. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.
The availability of enantiopure this compound would open up new avenues for its use as a chiral building block in the synthesis of more complex molecules.
| Strategy | Description | Key Requirement |
| Asymmetric Synthesis | Direct formation of one enantiomer | Chiral catalyst, auxiliary, or reagent |
| Kinetic Resolution | Differential reaction of enantiomers | Chiral reagent or catalyst |
| Chiral Chromatography | Physical separation of enantiomers | Chiral stationary phase |
While direct research on this compound is currently limited, the vast body of knowledge surrounding the chemistry of allylic alcohols provides a strong foundation for future investigations. The exploration of sustainable synthesis routes, novel catalytic transformations, photochemical and electrochemical reactions, computational design, and enantioselective synthesis will undoubtedly unlock the full potential of this molecule and its derivatives, paving the way for new discoveries and applications in various fields of chemistry.
Q & A
Basic: What are the common synthetic routes for 5,5-Dimethylhex-2-en-1-ol, and how do reaction conditions influence yield?
Answer:
The compound can be synthesized via allylic oxidation or selective reduction of precursor alkenes. For example:
- Oxidation using KMnO₄ under acidic conditions may yield aldehydes/ketones, but overoxidation must be controlled via temperature modulation (e.g., 0–5°C) .
- Reduction with H₂/Pd requires careful pressure regulation to avoid hydrogenation of the double bond.
Key factors include solvent polarity (e.g., THF vs. ethanol), stoichiometric ratios, and catalyst loading. For regioselective outcomes, steric hindrance from the 5,5-dimethyl group must be considered during nucleophilic attack .
Advanced: How can regioselectivity challenges in the synthesis of this compound derivatives be addressed?
Answer:
Regioselectivity in substitution reactions (e.g., alkyl halide formation via SOCl₂) is influenced by steric and electronic effects. Computational tools like DFT calculations predict transition-state geometries, guiding reagent choice. For instance:
- Bulkier electrophiles favor attack at less hindered sites.
- Solvent effects (e.g., polar aprotic solvents) stabilize charged intermediates, altering selectivity.
Experimental validation via GC-MS and ¹H NMR is critical to confirm product distribution .
Basic: What spectroscopic methods are most effective for characterizing this compound?
Answer:
- ¹H NMR : The vinylic proton (δ 5.2–5.8 ppm) and hydroxyl proton (δ 1.5–2.5 ppm, broad) confirm the alkene and alcohol groups. Coupling constants (J = 6–10 Hz) distinguish cis/trans isomerism .
- IR Spectroscopy : Stretching frequencies for -OH (~3300 cm⁻¹) and C=C (~1640 cm⁻¹) validate functional groups.
- Mass Spectrometry : Fragmentation patterns (e.g., loss of H₂O or methyl groups) aid structural elucidation .
Advanced: How can stereochemical ambiguities in this compound be resolved?
Answer:
- Chiral Chromatography : Use of chiral stationary phases (e.g., cellulose derivatives) separates enantiomers.
- NOESY NMR : Correlates spatial proximity of protons to determine E/Z configurations.
- X-ray Crystallography : Provides definitive stereochemical assignment but requires high-purity crystals .
Basic: What biochemical applications does this compound have in enzyme studies?
Answer:
The compound’s hydroxyl and alkene groups enable interactions with oxidoreductases and hydrolases . For example:
- Enzyme inhibition assays : Competitive binding studies using UV-Vis spectroscopy track activity changes.
- Substrate analog : Mimics natural substrates in metabolic pathways (e.g., terpene biosynthesis) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound for antimicrobial research?
Answer:
- Derivatization : Introduce electron-withdrawing groups (e.g., -Cl) at the alkene to enhance membrane permeability.
- Molecular docking : Simulate binding to microbial targets (e.g., E. coli FabI enzyme) to prioritize synthetic targets.
- In vitro assays : Compare MIC (Minimum Inhibitory Concentration) values across derivatives to correlate structure with potency .
Basic: How does this compound interact with environmental surfaces in laboratory settings?
Answer:
The compound’s hydrophobicity leads to adsorption on glass or polymer surfaces , altering reaction kinetics. Use Teflon-coated vessels to minimize losses. Surface interactions can be quantified via HPLC analysis of residual concentrations .
Advanced: What advanced techniques quantify this compound’s adsorption dynamics on indoor surfaces?
Answer:
- Microspectroscopic Imaging : Combines Raman spectroscopy and AFM to map adsorption at nanoscale resolution.
- Kinetic Modeling : Fit time-resolved adsorption data to Langmuir isotherms, accounting for temperature and humidity effects .
Basic: How should researchers address contradictory data in toxicity studies of this compound?
Answer:
- Replicate experiments under standardized conditions (e.g., pH 7.4, 37°C).
- Control for impurities : Use HPLC-purity >99% to exclude confounding effects.
- Cross-validate assays : Compare in vitro (e.g., cell viability) and in silico (e.g., QSAR) results .
Advanced: What methodological frameworks resolve discrepancies in receptor-binding studies of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
